N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Description
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is linked to a 2-methylphenyl group, while the piperidine nitrogen is bonded to a 6-methylpyridazine moiety. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, distinguishes this compound from pyridine or pyrimidine derivatives. The methyl groups on both the phenyl and pyridazine rings likely enhance lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug discovery .
Properties
IUPAC Name |
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13-6-3-4-8-16(13)19-18(23)15-7-5-11-22(12-15)17-10-9-14(2)20-21-17/h3-4,6,8-10,15H,5,7,11-12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDZKISEPTWPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and findings from various studies.
Chemical Structure and Properties
The compound consists of a piperidine ring, a pyridazine moiety, and a 2-methylphenyl group. Its molecular formula is with a molecular weight of approximately 270.33 g/mol. The structural arrangement contributes to its biological activity, particularly in receptor modulation and enzyme inhibition.
Research indicates that this compound may interact with various biological targets, including:
- Receptor Binding : Preliminary studies suggest it acts as a ligand, potentially modulating pathways involved in inflammation and pain perception.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which may play a role in its therapeutic effects.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Anti-inflammatory Properties : Studies indicate that it may possess significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Effects : Its potential analgesic properties suggest applications in pain management.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
In Vitro Studies
In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. Flow cytometry analyses indicated that these compounds triggered apoptotic pathways through increased caspase activity .
Comparison with Similar Compounds
Notes
- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogues.
- Research Gaps : Synthetic routes, in vitro activity, and toxicity profiles require experimental validation.
- Diverse References : Citations include journals, catalogs, and synthetic protocols to ensure breadth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
